molecular formula C11H13ClS2 B14728199 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane CAS No. 6317-15-3

2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane

Cat. No.: B14728199
CAS No.: 6317-15-3
M. Wt: 244.8 g/mol
InChI Key: MVMVILNYGXUCCT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is an organic compound characterized by the presence of a 1,3-dithiolane ring substituted with a 4-chlorophenyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The general reaction conditions include:

    Reagents: 4-chlorobenzaldehyde, 1,2-ethanedithiol

    Catalyst: Acidic catalyst such as hydrochloric acid or p-toluenesulfonic acid

    Solvent: Anhydrous ethanol or dichloromethane

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0°C to room temperature.

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.

    Substitution: Nucleophiles (amines, thiols); solvent: ethanol or acetonitrile; temperature: room temperature to reflux.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is largely dependent on its chemical reactivity. The compound can interact with biological molecules through its dithiolane ring and chlorophenyl group, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2-ethyl-1,3-dithiolane
  • 2-(4-Methylphenyl)-2-ethyl-1,3-dithiolane
  • 2-(4-Fluorophenyl)-2-ethyl-1,3-dithiolane

Comparison: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.

Properties

CAS No.

6317-15-3

Molecular Formula

C11H13ClS2

Molecular Weight

244.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane

InChI

InChI=1S/C11H13ClS2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

MVMVILNYGXUCCT-UHFFFAOYSA-N

Canonical SMILES

CCC1(SCCS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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